Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a complex organic compound featuring a naphthofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Naphthofuran Core: This can be achieved through a cyclization reaction involving a suitable naphthalene derivative and a furan precursor.
Introduction of the tert-Butyl Group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the specific substitution but often involve strong acids or bases and appropriate nucleophiles or electrophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted naphthofuran derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic systems due to its unique electronic properties.
Material Science: Its structural properties make it a candidate for use in organic electronics and photonics.
Biology and Medicine:
Drug Development: The compound’s structural complexity and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological systems to study enzyme interactions and cellular pathways.
Industry:
Polymer Science: The compound can be incorporated into polymers to modify their physical properties.
Dye and Pigment Industry: Its aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the naphthofuran core can engage in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
- Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
- Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
Comparison:
- Structural Differences: The primary differences lie in the substituents on the phenyl ring attached to the sulfonyl group.
- Unique Properties: Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is unique due to the ethoxy group, which can influence its solubility and electronic properties, potentially enhancing its interactions in biological systems or its performance in material applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Methyl 2-tert-butyl-5-{[(4-ethoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and as a modulator of specific biological pathways. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula C25H25N1O5S and the following key features:
- Naphtho[1,2-b]furan core : This bicyclic structure is known for its diverse biological activities.
- Sulfonamide group : Known to enhance solubility and biological activity.
- Ethoxyphenyl substituent : Potentially increases interaction with biological targets.
Research indicates that this compound may exert its effects through several mechanisms:
- Modulation of ATP-binding cassette (ABC) transporters : The compound has been identified as a modulator of ABC transporters, which play crucial roles in drug resistance and the transport of various substrates across cellular membranes. This modulation can potentially enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .
- Inhibition of carcinogenic processes : Studies have shown that similar compounds can inhibit carcinogen-induced neoplasia in animal models. For example, related naphtho-furan derivatives have demonstrated significant inhibitory effects on tumor formation induced by chemical carcinogens .
- Antitumor activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- In vitro studies : Research has shown that naphtho-furan derivatives exhibit cytotoxicity against various cancer cell lines. For instance, one study reported that a structurally similar compound significantly reduced cell viability in human breast cancer cells (MCF-7) .
- Animal models : In vivo experiments with related compounds have demonstrated their ability to reduce tumor burden in mouse models when administered alongside known carcinogens. These findings highlight the potential for developing this compound as a therapeutic agent against cancer .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 2-tert-butyl-5-[(4-ethoxyphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6S/c1-6-32-16-11-13-17(14-12-16)34(29,30)27-21-15-20-22(25(28)31-5)24(26(2,3)4)33-23(20)19-10-8-7-9-18(19)21/h7-15,27H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANMOHNHGQBDJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OC)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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